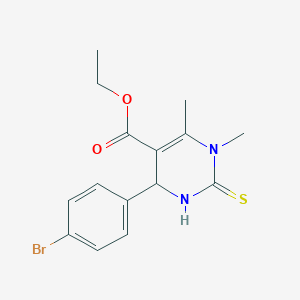

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a bromophenyl group, a thioxo group, and an ethyl ester group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, thiourea, and 4-bromobenzaldehyde. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrimidine ring. The reaction mixture is usually refluxed in ethanol or another suitable solvent to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.

Biological Studies: The compound is used in studies to investigate its potential biological activities, such as enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thioxo group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 4-(4-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 4-(4-methylphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromine atom in the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.

Actividad Biológica

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant biological activity, particularly in the context of anticancer research and enzyme inhibition. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse literature sources.

Synthesis

The compound is synthesized through a two-step process involving Biginelli condensation followed by further reactions. The initial reaction combines acetoacetic ether, thiourea, and 4-bromobenzaldehyde at elevated temperatures (120 °C) without a solvent. The second step involves the addition of ethyl chloroacetate to the resulting intermediate under similar conditions. This method yields the compound with high efficiency, often reported at around 90% yield .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . It has been evaluated against various human cancer cell lines and has shown promising results as a potent inhibitor of topoisomerase II (TopoII) enzymes. TopoII is crucial for DNA replication and repair, making it a significant target in cancer therapy.

- Inhibition of TopoII : Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo has been reported to inhibit both TopoIIα and TopoIIβ enzymatic activities. This dual inhibition correlates with reduced cell proliferation in cancer cells .

- Cell Cycle Arrest : The compound has induced G2/M phase cell cycle arrest in various cancer cell lines, leading to apoptosis. For instance, derivatives of similar tetrahydropyrimidine compounds were shown to effectively halt cell cycle progression in MGC-803 cells .

The proposed mechanism involves the competitive inhibition of ATP hydrolysis by TopoII enzymes, which is essential for their activity. By disrupting this process, the compound prevents DNA unwinding and replication, ultimately leading to programmed cell death in malignant cells .

Study on Antiproliferative Activity

A study conducted on several derivatives of tetrahydropyrimidine compounds demonstrated that those with structural similarities to ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo exhibited significant antiproliferative effects across multiple cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (liver cancer). The findings indicated low cytotoxicity towards normal cells while effectively reducing tumor cell viability .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo on normal human cell lines. Results indicated a favorable safety profile with low toxicity levels compared to its anticancer efficacy in malignant cells. This selective toxicity is crucial for developing therapeutic agents that minimize damage to healthy tissues .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C14H14BrN2O2S |

| Molecular Weight | 319.25 g/mol |

| Synthesis Yield | ~90% |

| Biological Targets | Topoisomerase II α and β |

| Effects on Cell Cycle | Induces G2/M phase arrest |

| Cytotoxicity | Low toxicity in normal cells |

| Anticancer Efficacy | Effective against multiple human cancer cell lines |

Propiedades

IUPAC Name |

ethyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2S/c1-4-20-14(19)12-9(2)18(3)15(21)17-13(12)10-5-7-11(16)8-6-10/h5-8,13H,4H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKKIJXMPJVWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)Br)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.